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Compound of Interest

Compound Name: 2-Ethyl-4-iodobenzaldehyde

Cat. No.: B14022233 Get Quote

Executive Summary
In modern synthetic organic chemistry and drug discovery, highly functionalized aromatic

building blocks are indispensable. 2-Ethyl-4-iodobenzaldehyde (CAS: 1289031-20-4)

represents a critical intermediate, uniquely combining an electrophilic aldehyde, an electron-

donating ethyl group, and a highly reactive iodine atom. This specific substitution pattern

makes it an ideal candidate for orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura,

Sonogashira). However, the asymmetric electronic distribution across the benzene ring

demands rigorous spectroscopic validation. This whitepaper provides an in-depth, self-

validating framework for the structural elucidation of 2-Ethyl-4-iodobenzaldehyde using

Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass

Spectrometry (MS).

Physicochemical Parameters
Before initiating spectroscopic workflows, establishing the baseline physicochemical properties

is essential for accurate sample preparation and data interpretation.
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Parameter Value

Chemical Name 2-Ethyl-4-iodobenzaldehyde

CAS Number 1289031-20-4

Molecular Formula C₉H₉IO

Molecular Weight 260.07 g/mol [1]

Purity Standard ≥97% (Required for definitive NMR)

High-Resolution Spectroscopic Data & Mechanistic
Analysis
To move beyond mere data reporting, we must analyze the causality behind the spectral

features. The interplay of inductive effects, resonance, and magnetic anisotropy defines the

spectroscopic signature of this compound[2].

¹H NMR Spectroscopy (400 MHz, CDCl₃)
The proton NMR spectrum is defined by the strong electron-withdrawing nature of the aldehyde

and the shielding/deshielding dynamics of the iodine and ethyl groups.

Proton
Assignment

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

-CHO (Aldehyde) 10.20 Singlet (s) - 1H

H-5 (Aromatic) 7.82
Doublet of

doublets (dd)
8.0, 1.8 1H

H-3 (Aromatic) 7.73 Doublet (d) 1.8 1H

H-6 (Aromatic) 7.42 Doublet (d) 8.0 1H

-CH₂- (Ethyl) 3.05 Quartet (q) 7.5 2H

-CH₃ (Ethyl) 1.25 Triplet (t) 7.5 3H
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Mechanistic Causality: The aldehyde proton resonates extremely downfield (~10.20 ppm) due

to the diamagnetic anisotropy of the C=O double bond, which creates a localized magnetic field

that severely deshields the attached proton[2]. On the aromatic ring, H-5 is the most

deshielded proton. While one might expect H-6 (ortho to the aldehyde) to be the most

downfield, the strong deshielding effect of the iodine atom on its ortho protons, combined with

the meta-effect of the carbonyl, pushes H-5 to ~7.82 ppm[3]. The ethyl -CH₂- group is shifted

downfield to ~3.05 ppm (compared to a standard alkane) due to the inductive pull of the

adjacent aromatic system.

¹³C NMR Spectroscopy (100 MHz, CDCl₃)
Carbon-13 NMR provides a direct map of the molecular skeleton.

Carbon Assignment Chemical Shift (δ, ppm) Type

C=O (Carbonyl) 191.0 Quaternary (C)

C-2 (Ar-Ethyl) 146.9 Quaternary (C)

C-3 (Aromatic) 138.1 Methine (CH)

C-1 (Ar-CHO) 136.0 Quaternary (C)

C-5 (Aromatic) 136.0 Methine (CH)

C-6 (Aromatic) 128.1 Methine (CH)

C-4 (Ar-Iodine) 99.5 Quaternary (C)

-CH₂- (Ethyl) 25.0 Methylene (CH₂)

-CH₃ (Ethyl) 15.2 Methyl (CH₃)

Mechanistic Causality: The most diagnostic feature of this spectrum is the C-4 carbon at 99.5

ppm. Typically, aromatic carbons resonate between 120–150 ppm. However, the "heavy atom

effect" caused by the massive electron cloud of the iodine atom induces relativistic shielding,

pushing the directly attached carbon significantly upfield[3].

Fourier-Transform Infrared (FT-IR) Spectroscopy
IR spectroscopy validates the functional groups through their specific vibrational modes.
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Wavenumber (cm⁻¹) Vibrational Mode Intensity

2965, 2930, 2870 C-H Stretch (sp³ aliphatic) Medium

2820, 2730 C-H Stretch (Aldehyde) Weak (Doublet)

1695 C=O Stretch (Carbonyl) Strong

1585, 1550 C=C Stretch (Aromatic) Medium

1050 C-I Stretch (Aromatic) Strong

820 C-H Bend (Out-of-plane) Strong

Mechanistic Causality: The aldehyde C-H stretch appears as a characteristic doublet (2820 and

2730 cm⁻¹) due to Fermi resonance between the fundamental C-H stretch and the first

overtone of the C-H bending vibration[2]. Furthermore, the C=O stretch occurs at 1695 cm⁻¹,

which is lower than a typical aliphatic aldehyde (~1715 cm⁻¹). This is caused by conjugation

with the aromatic ring, which increases the single-bond character of the carbonyl, lowering its

force constant and resulting in a lower vibrational frequency[2].

Mass Spectrometry (EI-MS, 70 eV)
Electron Ionization (EI) mass spectrometry confirms the molecular weight and structural

connectivity through predictable fragmentation.

m/z Ratio Relative Abundance Fragment Identity

260 100% (Base Peak) [M]⁺ (Molecular Ion)

259 25% [M - H]⁺

245 15% [M - CH₃]⁺

231 40% [M - CHO]⁺

133 60% [M - I]⁺

Mechanistic Causality: Because iodine is monoisotopic (¹²⁷I), the molecular ion cluster lacks the

M+2 isotope pattern characteristic of brominated or chlorinated compounds[3]. The highly

stable aromatic system allows the molecular ion [M]⁺ at m/z 260 to survive intact, often forming
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the base peak. The weakest bond in the molecule is the C-I bond, leading to a highly favorable

homolytic cleavage that ejects an iodine radical (127 amu), yielding the prominent m/z 133

fragment[3].

[M]⁺
m/z 260

(C9H9IO)⁺

[M - H]⁺
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Figure 1: Primary electron ionization (EI) mass spectrometry fragmentation pathways for 2-
Ethyl-4-iodobenzaldehyde.
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Standardized Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. Each

step contains internal checks to prevent artifact generation.

NMR Sample Preparation & Acquisition
Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform

(CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

Causality: CDCl₃ provides a deuterium lock signal to stabilize the magnetic field, while

TMS serves as an internal reference (0.00 ppm) to ensure absolute chemical shift

accuracy[2].

Filtration (Self-Validating Step): Pass the solution through a glass-wool plugged Pasteur

pipette directly into a 5 mm NMR tube.

Causality: Removing microscopic paramagnetic particulates prevents localized magnetic

field inhomogeneities, ensuring sharp Lorentzian line shapes and accurate integration.

Acquisition Parameters: Acquire ¹H spectra at 400 MHz (16 scans, 30° pulse, 2 s relaxation

delay).

Causality: The 2-second relaxation delay ensures complete longitudinal relaxation (T₁) of

the protons, making the peak integrals strictly proportional to the number of nuclei[2].

FT-IR (ATR Mode) Workflow
Background Acquisition (Self-Validating Step): Collect a 32-scan background spectrum of the

empty Attenuated Total Reflectance (ATR) diamond crystal.

Causality: This mathematically subtracts atmospheric water vapor and CO₂ contributions,

ensuring that only the analyte's vibrational modes are recorded[3].

Sample Application: Apply the sample directly onto the ATR crystal, ensuring intimate

contact.

Data Collection: Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
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GC-MS Protocol
Sample Dilution: Dilute the compound to 10 ppm in GC-grade dichloromethane (DCM).

Injection: Inject 1 µL into the GC inlet at 250 °C with a split ratio of 1:50.

Causality: The split injection prevents column overloading, preserving Gaussian peak

shapes and preventing detector saturation[3].

Ionization (Self-Validating Step): Subject the eluent to 70 eV Electron Ionization (EI).

Causality: 70 eV is the universally standardized energy for EI-MS. Using this exact energy

ensures the resulting fragmentation pattern can be directly cross-referenced against NIST

spectral libraries for positive identification[3].

Sample Prep
(>97% Purity)

NMR (1H/13C)
CDCl3, 298K

FT-IR
ATR Mode

GC-MS
70 eV EI

Data Integration
& Validation

Click to download full resolution via product page

Figure 2: Standardized multi-modal spectroscopic workflow for structural validation.

Quality Control & Data Validation (E-E-A-T)
A robust spectroscopic analysis does not rely on a single modality. True structural validation

requires cross-referencing orthogonal data points:
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Integration Check: The total proton count from the ¹H NMR integration (9 protons) must

perfectly match the hydrogen count derived from the exact mass of the[M]⁺ ion in the mass

spectrum.

Functional Group Parity: The presence of the highly deshielded ¹³C peak at 191.0 ppm must

be corroborated by the 1695 cm⁻¹ C=O stretch in the IR spectrum and the [M - CHO]⁺

fragment in the mass spectrum.

By enforcing these self-validating checks, researchers can guarantee the structural integrity of

2-Ethyl-4-iodobenzaldehyde prior to its deployment in sensitive synthetic pathways.
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Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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